molecular formula C14H8BrClN2OS B2642643 (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide CAS No. 1223876-14-9

(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide

Cat. No.: B2642643
CAS No.: 1223876-14-9
M. Wt: 367.65
InChI Key: SCAKFNOOUQMUKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds involves the functionalization of C–H bonds at β-positions of 5-membered ring heteroarenes such as thiophene. This is generally more challenging than at α-positions. By using Pd-catalyzed 1,4-migration associated with direct arylation, under appropriate conditions, the functionalization of such thienyl β-positions of 2-arylthiophenes is possible .


Chemical Reactions Analysis

The oxidative addition of 2-(2-bromoaryl)thiophenes to palladium followed by Pd 1,4-migration activates these β-positions. Then, Pd-catalyzed direct coupling with heteroarenes provides β-heteroarylated 2-arylthiophene derivatives .

Scientific Research Applications

Molecular Structure and Analogs

The compound and its analogs are known for their planar molecular structures, contributing to potential binding in shallow ATP-binding pockets, as seen in studies related to leflunomide's active metabolite and its analogs. These structures may offer insights into the design of molecules for targeted therapeutic interventions, highlighting the importance of molecular conformation in drug design and the potential applications of these compounds in inhibiting specific receptors or enzymes (Ghosh, Zheng, & Uckun, 1999).

Heterocyclic Synthesis and Antimicrobial Activity

Compounds related to (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide have been used in the synthesis of heterocyclic compounds, with some exhibiting significant antimicrobial activities. This indicates potential applications in developing novel antimicrobial agents and exploring new treatment avenues for infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Synthetic Methods and Molecular Interactions

Various synthetic approaches involving the compound have led to the creation of different molecular structures, with potential applications in materials science or chemical synthesis. Investigations into their molecular interactions, such as hydrogen bonding and pi-interactions, can provide valuable information for designing new materials or molecules with desired properties (Saeed et al., 2020).

Bioactive Pharmacophores and Asymmetric Synthesis

The compound's structure is related to bioactive pharmacophores found in various natural products, which are crucial for asymmetric incorporation of nitrogen functionality. This highlights its potential use in the synthesis of complex organic molecules and as a building block in drug discovery and development (Trost, Cregg, & Quach, 2017).

Future Directions

The future directions of this compound lie in its potential for scientific research. Its unique structure allows for diverse applications, ranging from medicinal chemistry to material science. The functionalization of C–H bonds at β-positions of 5-membered ring heteroarenes such as thiophene is a key step in its synthesis, which could be explored further .

Properties

IUPAC Name

(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAKFNOOUQMUKY-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(S2)Cl)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(S2)Cl)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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